![molecular formula C8H15ClN2O3S B1418493 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide CAS No. 1157073-39-6](/img/structure/B1418493.png)
2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide
Overview
Description
2-Chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide, also known as CMP-Neu5Ac or acivicin, is a synthetic molecule that has been used in scientific research for over four decades. It is a highly versatile molecule that has been used in a wide range of applications, including biochemistry, physiology, and pharmacology. CMP-Neu5Ac has been used to inhibit the activity of enzymes, to study the role of specific enzymes in metabolic pathways, and to evaluate the effects of drugs on the body.
Scientific Research Applications
Pharmaceutical Research
This compound is a valuable intermediate in the synthesis of pharmaceuticals. Its structure suggests potential activity in the central nervous system due to the piperidine moiety, which is present in many pharmacologically active compounds . Researchers can explore its derivatives for the development of new therapeutic agents, particularly for neurological disorders.
Chemical Synthesis
As a building block in organic synthesis, this compound can be utilized to create a wide array of derivatives. Its reactive groups allow for further functionalization, making it a versatile reagent for constructing more complex molecules .
properties
IUPAC Name |
2-chloro-N-(1-methylsulfonylpiperidin-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O3S/c1-15(13,14)11-4-2-7(3-5-11)10-8(12)6-9/h7H,2-6H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPWBYBSJJIWSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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